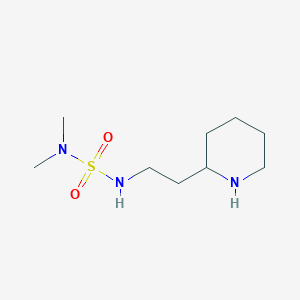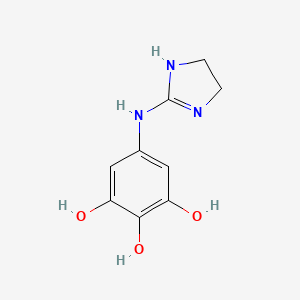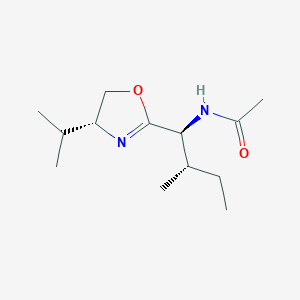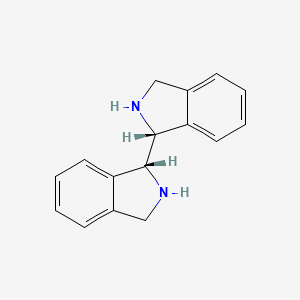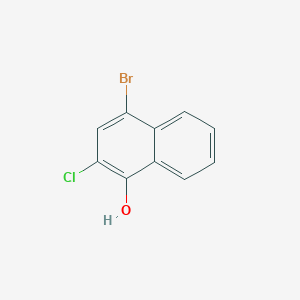
4-Bromo-2-chloro-1-naphthalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-1-naphthalenol is an organic compound with the molecular formula C10H6BrClO It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms attached to the naphthalene ring, along with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-naphthalenol typically involves the halogenation of 1-naphthol. One common method is the bromination of 2-chloro-1-naphthol using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from naphthalene. The initial steps often include chlorination and bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-chloro-1-naphthalenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the hydroxyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-1-naphthalenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-chloro-1-naphthalenol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its reactivity and binding affinity to certain molecular targets, contributing to its biological activity.
Comparación Con Compuestos Similares
4-Bromo-1-naphthol: Similar structure but lacks the chlorine atom.
2-Chloro-1-naphthol: Similar structure but lacks the bromine atom.
1-Naphthol: The parent compound without any halogen substitutions.
Uniqueness: 4-Bromo-2-chloro-1-naphthalenol is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can provide distinct properties compared to compounds with only one halogen atom, making it valuable for specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C10H6BrClO |
|---|---|
Peso molecular |
257.51 g/mol |
Nombre IUPAC |
4-bromo-2-chloronaphthalen-1-ol |
InChI |
InChI=1S/C10H6BrClO/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H |
Clave InChI |
JFEQJWNWRKCUBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


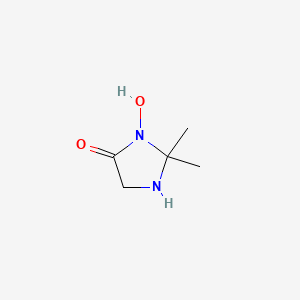

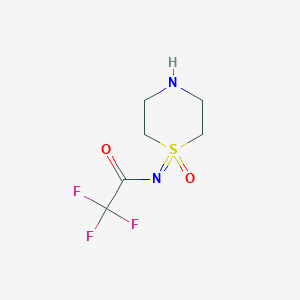
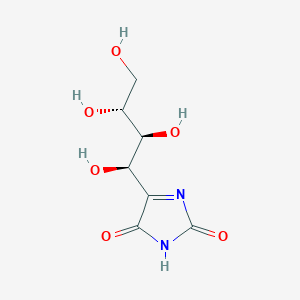
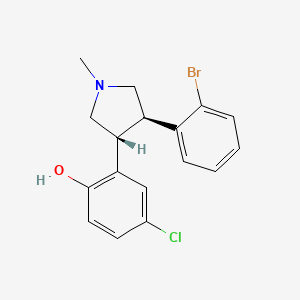

![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
